molecular formula C22H26N4O4 B10981678 ethyl 4-({N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}amino)benzoate

ethyl 4-({N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}amino)benzoate

Cat. No.: B10981678
M. Wt: 410.5 g/mol
InChI Key: XMGQZFDBXNZQDM-UHFFFAOYSA-N
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Description

Ethyl 4-({N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}amino)benzoate is a complex organic compound that features a benzoate ester linked to a phenylpiperazine moiety through a glycyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}amino)benzoate typically involves multiple steps:

    Formation of the Phenylpiperazine Intermediate: The initial step involves the synthesis of 4-phenylpiperazine, which can be achieved through the reaction of piperazine with bromobenzene under reflux conditions.

    Coupling with Glycine: The phenylpiperazine is then coupled with glycine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the N-[(4-phenylpiperazin-1-yl)carbonyl]glycine intermediate.

    Esterification: The final step involves the esterification of the intermediate with ethyl 4-aminobenzoate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the coupling and esterification steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The phenyl ring can be oxidized to form phenolic derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination, often in the presence of a catalyst like iron (Fe).

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Mechanism of Action

The mechanism of action of ethyl 4-({N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}amino)benzoate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Ethyl 4-({N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}amino)benzoate can be compared with other similar compounds:

Properties

Molecular Formula

C22H26N4O4

Molecular Weight

410.5 g/mol

IUPAC Name

ethyl 4-[[2-[(4-phenylpiperazine-1-carbonyl)amino]acetyl]amino]benzoate

InChI

InChI=1S/C22H26N4O4/c1-2-30-21(28)17-8-10-18(11-9-17)24-20(27)16-23-22(29)26-14-12-25(13-15-26)19-6-4-3-5-7-19/h3-11H,2,12-16H2,1H3,(H,23,29)(H,24,27)

InChI Key

XMGQZFDBXNZQDM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

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